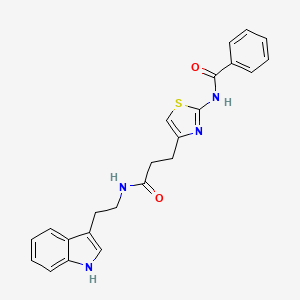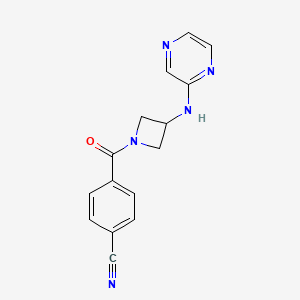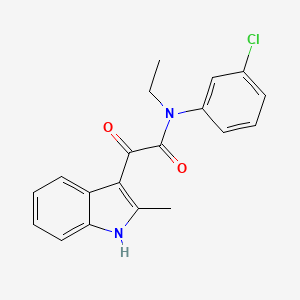![molecular formula C15H9ClF4O B2467630 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone CAS No. 1405314-78-4](/img/structure/B2467630.png)
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of trifluoromethyl ketone, which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the physical, chemical, and biological properties of molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Chemical Reactions Analysis
Trifluoromethyl ketones are known to participate in a variety of chemical reactions. They are often used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
- Mechanism : Arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to the S-trifluoromethylation of thiophenols. This process occurs without the need for a photoredox catalyst .
- Application : These compounds have shown potential as succinate dehydrogenase inhibitors, which play a crucial role in cellular respiration and are relevant targets for cancer therapy .
- Importance : Perovskite solar cells have gained attention due to their high efficiency and low-cost fabrication. 4FPEAI contributes to the formation of the perovskite layer, enhancing device performance .
Photoredox Chemistry: Visible-light-promoted S-trifluoromethylation
Drug Discovery: Succinate Dehydrogenase Inhibitors
Materials Science: Perovskite Solar Cells
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4O/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMOQWICNNFROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC(=C(C=C2)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)

![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)


![6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2467563.png)
![N-[(4-bromophenyl)sulfonyl]acetamide](/img/structure/B2467564.png)


